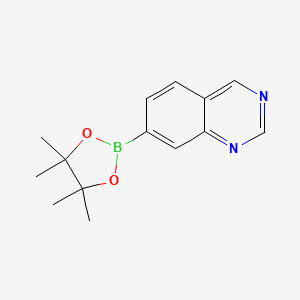

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Description

Properties

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-5-10-8-16-9-17-12(10)7-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXJTNJULNSBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=NC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739783 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375108-46-5 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline: A Keystone Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, a heterocyclic boronic acid pinacol ester of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical identity, synthesis, and critical applications, with a focus on the causal relationships that underpin its utility and the protocols that ensure reliable results.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic the adenine portion of ATP, making it a powerful scaffold for designing enzyme inhibitors, particularly targeting protein tyrosine kinases.[3][4] The development of targeted cancer therapies, such as inhibitors for the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), has heavily relied on the functionalization of the quinazoline core.[3][5]

Structure-activity relationship (SAR) studies have consistently shown that substitution at the C-7 position of the quinazoline ring is a critical determinant of biological activity and selectivity.[3][6] This makes 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline an exceptionally valuable building block. The boronic ester moiety serves as a versatile handle for introducing a wide array of substituents at this key position via robust and high-yielding palladium-catalyzed cross-coupling reactions.

Compound Identification and Physicochemical Properties

The precise identity and properties of a reagent are fundamental to reproducible science. This section details the key identifiers and physical characteristics of the title compound.

| Property | Data | Source |

| CAS Number | 1375108-46-5 | [7] |

| Molecular Formula | C₁₄H₁₇BN₂O₂ | [7] |

| Molecular Weight | 256.11 g/mol | [7] |

| Physical State | Typically a solid (White to off-white powder) | General |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [7] |

| Stability | Sensitive to moisture and heat; the boronate ester can hydrolyze. | [8] |

| Solubility | Generally soluble in organic solvents like Dioxane, THF, DMF, DMSO. | General |

| Purity | Commercially available with purity typically >95%. | [7] |

Trustworthiness Insight: The pinacol ester form of the boronic acid offers significantly enhanced stability compared to the free boronic acid.[2] The bulky tetramethyl groups sterically hinder hydrolysis, making it more robust for storage and handling, and often allowing for easier purification by chromatography. However, prolonged exposure to atmospheric moisture will lead to degradation, emphasizing the need for proper storage under inert gas.[8]

Synthesis via Miyaura Borylation: A Self-Validating Protocol

The most common and efficient method for preparing aryl boronic esters is the Miyaura borylation reaction.[2][9] This palladium-catalyzed process couples a haloarene with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The reaction is highly functional group tolerant, making it ideal for complex heterocyclic systems.[10]

The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline starts from 7-bromoquinazoline. The choice of a bromide as the starting material represents a balance between reactivity and stability; iodides are more reactive but more expensive, while chlorides often require more specialized catalytic systems.

Miyaura Borylation: Catalytic Cycle

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a mild base like potassium acetate (KOAc) is crucial; it is strong enough to facilitate the catalytic cycle but not so strong as to promote a premature Suzuki coupling of the product with the starting halide.[2][10]

Step-by-Step Experimental Protocol: Synthesis

This protocol is a representative procedure based on established Miyaura borylation methods for heterocyclic halides.[2][9]

-

Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 7-bromoquinazoline (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq), and potassium acetate (KOAc, anhydrous, 3.0 eq).

-

Causality: Using a slight excess of B₂pin₂ ensures complete consumption of the starting halide. Anhydrous KOAc is critical as water can hydrolyze the product and interfere with the catalyst.

-

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%) to the flask.

-

Causality: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for cross-coupling reactions involving heteroaryl halides. The dppf ligand provides the right balance of electron donation and steric bulk to promote the catalytic cycle efficiently.

-

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane or DMSO via cannula. The reaction concentration is typically 0.1-0.5 M.

-

Causality: Polar aprotic solvents like dioxane or DMSO are required to dissolve the reagents, particularly the potassium acetate salt. Degassing the solvent (e.g., by three freeze-pump-thaw cycles or sparging with argon) is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts. c. Wash the filtrate with water and brine to remove residual base and DMSO. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline as a solid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of the title compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This enables the formation of a C-C bond at the C-7 position, attaching diverse aryl or heteroaryl moieties. This reaction is a cornerstone of modern pharmaceutical synthesis.[11]

Suzuki-Miyaura Coupling: Catalytic Cycle

The Suzuki coupling mechanism is similar to the borylation but involves the coupling of the organoboron species with an organohalide. A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic ester, forming a more nucleophilic borate complex that facilitates transmetalation to the palladium center.[12]

Step-by-Step Experimental Protocol: C-C Bond Formation

This protocol outlines a general procedure for coupling the title compound with a generic aryl bromide.

-

Reagent Preparation: In a microwave vial or Schlenk flask under argon, combine 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.2 eq), the desired aryl bromide (1.0 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq) or potassium carbonate (K₂CO₃).

-

Causality: A slight excess of the boronic ester is often used to ensure the complete consumption of the potentially more valuable aryl halide coupling partner. The inorganic base is essential for the formation of the active borate species.

-

-

Catalyst Addition: Add a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand or a pre-formed complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%).[13][14]

-

Expertise Insight: While many catalysts work, systems like Pd(OAc)₂/SPhos or Pd(dppf)Cl₂ are often highly effective for coupling heteroaryl boronic esters, minimizing side reactions like protodeboronation.

-

-

Solvent Addition: Add a degassed solvent mixture, typically a polar organic solvent and water (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, or Toluene/EtOH/H₂O in a 4:1 to 2:1 ratio).

-

Causality: The aqueous component is necessary to dissolve the inorganic base and facilitate the formation of the borate complex, which accelerates the transmetalation step.

-

-

Reaction Conditions: Heat the mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 30 minutes to 16 hours.[12][13] Monitor for the disappearance of the limiting reagent.

-

Expertise Insight: Microwave heating can dramatically reduce reaction times from hours to minutes, often improving yields and reducing the formation of decomposition byproducts.[13]

-

-

Workup and Purification: a. After cooling, dilute the reaction mixture with ethyl acetate or dichloromethane. b. Wash with water to remove the base and inorganic salts, followed by a brine wash. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. d. Purify the residue via flash column chromatography or preparative HPLC to obtain the pure 7-arylquinazoline product.

Safety and Handling

As a professional scientist, adherence to safety protocols is non-negotiable. While a specific Material Safety Data Sheet (MSDS) for 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is not widely available, data from analogous compounds and the parent quinazoline structure provide a strong basis for safe handling.

-

Hazard Profile (Inferred): Based on similar aryl boronic esters, the compound should be treated as a potential irritant.[8] The likely GHS hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] The quinazoline core itself is classified as a hazardous substance.[15]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. The compound is moisture-sensitive; handle under an inert atmosphere (argon or nitrogen) whenever possible to prevent degradation.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

Conclusion

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is more than just a chemical reagent; it is a strategic tool for molecular design in drug discovery. Its robust pinacol ester handle, positioned at the biologically critical C-7 of the quinazoline scaffold, allows for the systematic and efficient exploration of chemical space through reliable palladium-catalyzed cross-coupling chemistry. The protocols and mechanistic insights provided in this guide are designed to empower researchers to utilize this building block effectively and safely, accelerating the development of novel therapeutics.

References

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (n.d.). PubMed. [Link]

-

Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents Med Chem, 9(3), 246-75. [Link]

-

Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Akula, C., et al. (2010). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry, 20, 119-124. [Link]

-

Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI. [Link]

-

Miyaura borylation. (n.d.). Wikipedia. [Link]

-

New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. (2018). ChemistrySelect. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

-

Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. [Link]

-

ChemInform Abstract: Synthesis of Quinazolines as Tyrosine Kinase Inhibitors. (2010). ResearchGate. [Link]

-

Gandham, S. K., et al. (n.d.). Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with bis boronic ester 7. ResearchGate. [Link]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Semantic Scholar. [Link]

-

Chemical Properties of Quinazoline (CAS 253-82-7). (n.d.). Cheméo. [Link]

-

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[3][5]dioxino[2,3-b]pyridine. (n.d.). Molbase. [Link]

-

Efficient synthesis of pyrazine boronic esters via palladium-catalyzed Miyaura borylation. (2018). ResearchGate. [Link]

-

Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (2010). Molecules, 15(3), 1667–1677. [Link]

-

Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. (2018). ResearchGate. [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023). ACG Publications. [Link]

-

Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. (2019). PubMed. [Link]

-

Safety Data Sheet: quinoline. (2019). Chemos GmbH & Co.KG. [Link]

-

Synthesis path of designed quinazoline (7a–7h). (2024). ResearchGate. [Link]

-

Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and conditions. (n.d.). ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. (n.d.). PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. labsolu.ca [labsolu.ca]

- 8. 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (1356165-72-4) for sale [vulcanchem.com]

- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

physicochemical properties of 7-(boropinacol)quinazoline

An In-Depth Technical Guide to the Physicochemical Properties of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Foreword

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[4][5] A critical component in the synthesis and exploration of novel quinazoline-based therapeutics is the strategic functionalization of the quinazoline core. Boronic acid pinacol esters, such as 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, serve as exceptionally versatile and indispensable building blocks in this endeavor.

This guide provides a comprehensive technical overview of the . It is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the causality behind its synthesis, characterization, and application. We will delve into its structural attributes, spectroscopic signature, stability considerations, and the analytical methodologies crucial for its accurate assessment, providing a robust framework for its effective utilization in drug discovery pipelines.

Molecular Structure and Physicochemical Profile

7-(Boropinacol)quinazoline is an aromatic heterocyclic compound where a quinazoline ring system is substituted at the 7-position with a boronic acid pinacol ester group. This "Bpin" group serves as a stable, yet reactive, precursor to the corresponding boronic acid, making it an ideal reagent for palladium-catalyzed cross-coupling reactions.[6][7]

Core Properties

The fundamental physicochemical properties are summarized below. These values are critical for designing reaction conditions, purification strategies, and analytical methods.

| Property | Value / Description | Rationale & Significance |

| IUPAC Name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | Unambiguous chemical identifier. |

| Molecular Formula | C₁₄H₁₇BN₂O₂ | Determines the elemental composition and exact molar mass. |

| Molecular Weight | 256.11 g/mol | Essential for stoichiometric calculations in synthesis. |

| Appearance | Expected to be a crystalline solid (e.g., light yellow or off-white).[8] | The physical state at standard conditions informs handling and storage. |

| Melting Point | Data not available. Related compounds like 7-chloroquinoline-4-boronic acid pinacol ester melt in the 81-87 °C range.[9] | A key indicator of purity. A sharp melting point suggests high purity. |

| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, THF, and Chloroform; limited solubility in water.[4][10] | Crucial for selecting appropriate solvents for reactions, purification (crystallization, chromatography), and analysis (e.g., NMR). Boronic esters are typically more soluble in organic media than their parent boronic acids.[10][11] |

| pKa | The pKa of the parent quinazoline is 3.51.[8] | The basicity of the quinazoline nitrogens can influence reaction mechanisms and purification strategies (e.g., acid-base extraction). |

Synthesis and Mechanistic Considerations

The most common and efficient method for synthesizing aryl boronic esters is the Miyaura borylation reaction. This involves a palladium-catalyzed coupling between a halo-aromatic compound and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

Synthetic Workflow: Miyaura Borylation

The synthesis of 7-(boropinacol)quinazoline would logically proceed from a 7-haloquinazoline precursor (e.g., 7-bromo- or 7-iodoquinazoline). The choice of halide is critical; iodides are generally more reactive than bromides, which may allow for milder reaction conditions, but bromides are often more cost-effective and readily available.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quinazoline - Wikipedia [en.wikipedia.org]

- 9. 7-氯喹啉-4-硼酸频哪醇酯 90% | Sigma-Aldrich [sigmaaldrich.com]

- 10. d-nb.info [d-nb.info]

- 11. mdpi.com [mdpi.com]

commercial availability of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

An In-Depth Technical Guide to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline: Synthesis, Reactivity, and Application in Drug Discovery

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is a heterocyclic organic compound that serves as a pivotal building block in contemporary drug discovery and organic synthesis. It elegantly combines the biologically significant quinazoline core with the synthetically versatile pinacol boronate ester functionality. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to interact with a wide array of biological targets.[1][2][3] The boronic acid pinacol ester at the 7-position acts as a stable, handleable precursor to a boronic acid, enabling chemists to forge new carbon-carbon bonds with exceptional precision, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5][6]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, characterization, core reactivity, and strategic applications of this high-value chemical intermediate.

Synthesis and Mechanism: The Miyaura Borylation

The most direct and widely employed method for synthesizing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is the palladium-catalyzed Miyaura borylation reaction.[7][8][9] This reaction facilitates the cross-coupling of a halo-quinazoline, typically 7-bromoquinazoline, with a diboron reagent.

Key Components of the Miyaura Borylation:

-

Aryl Halide: 7-Bromoquinazoline is the preferred starting material due to its commercial availability and optimal reactivity.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent, providing the pinacol boronate moiety.[7][8]

-

Catalyst: A palladium(0) complex is essential. This is often generated in situ from a palladium(II) precatalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[5][10]

-

Base: A mild, non-nucleophilic base like potassium acetate (KOAc) is critical. Its role is to activate the diboron reagent without promoting a premature, undesired Suzuki-Miyaura coupling between the newly formed product and the starting halide.[7][10]

-

Solvent: Anhydrous, aprotic polar solvents such as dioxane or tetrahydrofuran (THF) are typically used to ensure all components remain in solution and to prevent hydrolysis of the boronate ester.[5]

The reaction proceeds through a well-established catalytic cycle, as illustrated below.

Experimental Protocol: Synthesis

The following is a representative, literature-informed protocol and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 7-bromoquinazoline (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (3.0 equiv).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous dioxane (or THF). De-gas the resulting suspension by bubbling the inert gas through it for another 10-15 minutes. Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 equiv).

-

Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline as a solid.

Physicochemical Properties and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized material before its use in subsequent reactions.

| Property | Value |

| Molecular Formula | C₁₅H₁₇BN₂O₂ |

| Molecular Weight | 268.12 g/mol |

| Appearance | Typically an off-white to white solid |

| Purity (Commercial) | >95% (as specified by suppliers)[11] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is highly diagnostic. Key signals include the aromatic protons on the quinazoline core and a prominent, sharp singlet around δ 1.3-1.4 ppm, integrating to 12 hydrogens, which corresponds to the four equivalent methyl groups of the pinacol ester.[12][13]

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons of the quinazoline ring and the quaternary carbons of the pinacol group. The carbon atom attached to the boron (C-7) may show a broad signal or be difficult to observe due to quadrupolar relaxation.[13]

-

Mass Spectrometry (MS): ESI-MS or other soft ionization techniques should confirm the molecular weight with a prominent [M+H]⁺ ion at m/z 269.1.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is to serve as the organoboron partner in Suzuki-Miyaura cross-coupling reactions. This allows for the efficient construction of a C-C bond at the 7-position of the quinazoline nucleus, connecting it to a wide variety of aryl or vinyl groups.[6][14]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (1356165-72-4) for sale [vulcanchem.com]

- 5. 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline () for sale [vulcanchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 7-(quinazolin-7-yl)boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-(quinazolin-7-yl)boronic acid pinacol ester, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Given the compound's utility in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its synthesis and spectral characteristics is paramount for its effective application. This document outlines a robust synthetic protocol and offers a detailed, predictive analysis of its spectral data based on established principles and analogous structures.

Introduction: The Significance of Quinazoline-based Boronic Esters

The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1][2][3] Its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made it a focal point of synthetic and medicinal chemistry.[3][4] The introduction of a boronic acid pinacol ester at the 7-position of the quinazoline ring system creates a valuable synthon for the construction of more complex molecular architectures. This functionalization allows for precise and efficient carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, enabling the exploration of novel chemical space in drug development and the synthesis of advanced organic materials.[5][6][7]

Synthesis and Purification: A Reliable Pathway

The most direct and widely employed method for the synthesis of aryl boronic acid pinacol esters is the Miyaura borylation reaction.[8] This palladium-catalyzed reaction facilitates the coupling of an aryl halide with bis(pinacolato)diboron. For the synthesis of 7-(quinazolin-7-yl)boronic acid pinacol ester, the logical precursor is 7-bromoquinazoline.

Experimental Protocol: Miyaura Borylation of 7-Bromoquinazoline

Objective: To synthesize 7-(quinazolin-7-yl)boronic acid pinacol ester from 7-bromoquinazoline.

Materials:

-

7-Bromoquinazoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 7-bromoquinazoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Stir the reaction mixture at 80-90 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 7-(quinazolin-7-yl)boronic acid pinacol ester.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.

-

Anhydrous Solvent: Boronic esters can be susceptible to hydrolysis. Using an anhydrous solvent minimizes the formation of the corresponding boronic acid as a byproduct.

-

Potassium Acetate: This weak base is crucial for the catalytic cycle of the Miyaura borylation. It is thought to facilitate the transmetalation step without promoting significant side reactions.[8]

-

Pd(dppf)Cl₂: This is a robust and commonly used catalyst for Suzuki-Miyaura and Miyaura borylation reactions due to its high efficiency and functional group tolerance.

Caption: Synthetic workflow for 7-(quinazolin-7-yl)boronic acid pinacol ester.

Spectroscopic Characterization: A Predictive Analysis

As no specific experimental data for 7-(quinazolin-7-yl)boronic acid pinacol ester is readily available in the literature, the following sections provide a detailed prediction of its spectral characteristics based on the known data of analogous quinazoline derivatives and aryl boronic acid pinacol esters.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for both the quinazoline ring protons and the pinacol ester methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.3 | s | 1H | H2 | The proton at the 2-position of the quinazoline ring is typically the most deshielded. |

| ~9.2 | s | 1H | H4 | The proton at the 4-position is also significantly deshielded due to the adjacent nitrogen atoms. |

| ~8.2 | d | 1H | H5 | This proton is part of the benzene ring and is coupled to H6. |

| ~8.1 | s | 1H | H8 | This proton is expected to be a singlet due to its meta relationship with H6 and the lack of adjacent protons. |

| ~7.9 | dd | 1H | H6 | This proton will appear as a doublet of doublets due to coupling with H5 and H8. |

| 1.3-1.4 | s | 12H | -C(CH₃)₂ | The twelve equivalent methyl protons of the pinacol group will give a sharp singlet. |

Note: The exact chemical shifts can vary depending on the solvent used for the NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display signals for the quinazoline ring carbons and the pinacol ester carbons. The carbon attached to the boron atom is often broadened or not observed due to quadrupolar relaxation.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C4 | Aromatic carbon adjacent to two nitrogen atoms. |

| ~155 | C2 | Aromatic carbon adjacent to two nitrogen atoms. |

| ~150 | C8a | Quaternary carbon at the ring junction. |

| ~135 | C5 | Aromatic CH carbon. |

| ~130 | C6 | Aromatic CH carbon. |

| ~128 | C4a | Quaternary carbon at the ring junction. |

| ~125 | C8 | Aromatic CH carbon. |

| Not Observed | C7 | Carbon attached to boron, likely unobserved due to quadrupolar relaxation. |

| ~84 | -C(CH₃)₂ | Quaternary carbons of the pinacol group. |

| ~25 | -C(CH₃)₂ | Methyl carbons of the pinacol group. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is ideal for determining the accurate mass of the molecular ion.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 283.1568 | Molecular ion with a proton adduct. |

| [M+Na]⁺ | 305.1387 | Molecular ion with a sodium adduct. |

Fragmentation Pattern: Under electron ionization (EI) or collision-induced dissociation (CID), fragmentation of the quinazoline ring is expected. Common fragmentation pathways for quinazolines involve the loss of HCN or N₂.[9][10] The pinacol ester moiety may also fragment.

Caption: Predicted fragmentation pathways for the target molecule.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds of the quinazoline ring, as well as strong bands associated with the B-O and C-O bonds of the pinacol ester.

| Predicted Wavenumber (cm⁻¹) | Vibration | Description |

| 3100-3000 | C-H stretch | Aromatic C-H stretching vibrations. |

| 1620-1580 | C=N stretch | Stretching vibrations of the imine bonds within the pyrimidine ring. |

| 1580-1450 | C=C stretch | Aromatic ring stretching vibrations.[11][12][13] |

| 1370-1350 | B-O stretch | Strong absorption characteristic of the boronic ester B-O bond. |

| 1140-1120 | C-O stretch | Strong absorption from the C-O bonds of the pinacol ester. |

Conclusion and Future Outlook

This technical guide provides a foundational framework for the synthesis and characterization of 7-(quinazolin-7-yl)boronic acid pinacol ester. The outlined Miyaura borylation protocol offers a reliable method for its preparation, and the predictive spectral analysis serves as a valuable reference for researchers. As a versatile building block, this compound holds significant promise for the development of novel pharmaceuticals and functional materials. Future work should focus on the experimental validation of the predicted spectral data and the exploration of its utility in various cross-coupling reactions to synthesize a library of novel 7-substituted quinazoline derivatives for biological screening and materials science applications.

References

- Wu, H. & Hynes, Jr., J. Org. Lett., 2010, 12, 1192.

-

Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (Available at: [Link])

-

Frontiers in Chemistry. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (Available at: [Link])

-

ResearchGate. FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal. (Available at: [Link])

-

ResearchGate. Synthesis path of designed quinazoline (7a–7h). (Available at: [Link])

-

PMC. Quinazoline derivatives: synthesis and bioactivities. (Available at: [Link])

- Royal Society of Chemistry. Supporting Information for Wiley-VCH 2007 publication.

-

PMC. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (Available at: [Link])

-

SpectraBase. Quinazoline - Optional[FTIR] - Spectrum. (Available at: [Link])

-

ResearchGate. Synthesis of substituted quinazolin‐4(3H)‐ones(7 a–i). (Available at: [Link])

-

Journal of the American Chemical Society. Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. (Available at: [Link])

- Royal Society of Chemistry. Supporting Information for: Metal- and oxidant-free C−H Bond Halogenation/Imidation of N- heterocycle.

- University of Groningen. Molecular machines Sheng, Jinyu. (Available at: a relevant university repository URL)

-

ResearchGate. FT-IR spectral data of quinazoline-4-ones. (Available at: [Link])

-

PubChem. 7-Bromo-1-phenoxyisoquinoline. (Available at: [Link])

- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (Available at: a relevant Springer or chemical journal URL)

-

ResearchGate. MASS spectrum of quinoline (Q) derivative. (Available at: [Link])

- Royal Society of Chemistry. Supporting Information for a publication.

-

NIST WebBook. 4(1H)-Quinazolinone. (Available at: [Link])

- Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information.

- Royal Society of Chemistry. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information.

-

PubMed. prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. (Available at: [Link])

- Royal Society of Chemistry. Electronic Supplementary Information Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2.

-

NIH. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (Available at: [Link])

-

ResearchGate. Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with.... (Available at: [Link])

-

ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (Available at: [Link])

-

PMC. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. (Available at: [Link])

-

Organic Chemistry Portal. Miyaura Borylation Reaction. (Available at: [Link])

-

Organic & Biomolecular Chemistry (RSC Publishing). Suzuki–Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A. (Available at: [Link])

Sources

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. chempap.org [chempap.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

known biological activities of quinazoline boronic esters

An In-depth Technical Guide to the Known Biological Activities of Quinazoline Boronic Esters

Abstract

The fusion of two pharmacologically significant scaffolds—the quinazoline ring system and the boronic acid functional group—represents an emerging frontier in medicinal chemistry. Quinazolines are established as "privileged structures," forming the core of numerous approved kinase inhibitors that target aberrant cell signaling in oncology.[1][2][3] Boronic acids and their esters are recognized as potent, reversible covalent inhibitors of enzymes, most notably serine proteases, through a unique interaction with active site nucleophiles.[4][5][6][7][8] This guide synthesizes the foundational principles of each component to explore the known and potential biological activities of hybrid quinazoline boronic ester molecules. We will delve into their design rationale, mechanisms of action, therapeutic targets, and the experimental methodologies required for their evaluation, providing a technical resource for researchers in drug discovery and development.

Introduction: A Tale of Two Scaffolds

The development of targeted therapies has revolutionized medicine, and at the heart of this revolution are specific chemical motifs that exhibit high affinity and selectivity for biological targets.

1.1 The Quinazoline Core: A Cornerstone of Kinase Inhibition

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the design of protein kinase inhibitors.[2][9] Numerous quinazoline derivatives have received FDA approval for cancer treatment, including gefitinib, erlotinib, and lapatinib, which primarily target the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[2][3][6] The quinazoline structure acts as an ATP-competitive inhibitor by mimicking the adenine hinge-binding motif of ATP, effectively blocking the enzyme's phosphotransferase activity and halting downstream signaling pathways that drive tumor proliferation and survival.[10][11][12] The versatility of the quinazoline core allows for substitutions at various positions (commonly C4, C6, and C7), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[13]

1.2 The Boronic Acid Warhead: A Reversible Covalent Inhibitor

Boronic acids (R-B(OH)₂) and their esters (e.g., pinacol esters) possess a unique chemical feature: an electron-deficient boron atom. This allows them to form a reversible covalent bond with nucleophilic amino acid residues, such as the hydroxyl groups of serine or threonine, within an enzyme's active site.[4][8][14] This mechanism underpins the action of the FDA-approved proteasome inhibitor, bortezomib, used in the treatment of multiple myeloma.[7] The boronic acid forms a stable tetrahedral complex with the N-terminal threonine of the proteasome's catalytic subunit, effectively blocking its proteolytic activity.[7][15] This ability to engage targets covalently, yet reversibly, offers a compelling balance of high potency and prolonged target engagement without the potential for permanent, off-target modifications associated with irreversible inhibitors.[14]

Biological Activities & Therapeutic Targets

The strategic combination of the quinazoline scaffold with a boronic acid "warhead" aims to create novel inhibitors that leverage the strengths of both moieties. The primary therapeutic area of investigation for these hybrids is oncology, with a focus on inhibiting protein kinases and proteases.

2.1 Protein Kinase Inhibition

The most explored application is the targeting of protein kinases implicated in cancer. While traditional quinazoline inhibitors are reversible ATP competitors, the addition of a boronic acid group introduces the potential for a covalent interaction, which could enhance potency and overcome certain forms of drug resistance.

-

EGFR and VEGFR-2 Inhibition: Research has explored the addition of a boronic acid substituent onto the 4-anilinoquinazoline scaffold, a classic design for EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The design rationale posits that the quinazoline core will anchor the molecule in the ATP-binding pocket, positioning the boronic acid to form a covalent bond with a nearby nucleophilic residue, such as a cysteine or serine. This dual-binding mechanism could lead to significantly increased target residence time.

-

Dual CLK/ROCK Inhibition: Although based on a closely related pyrazolo[4,3-f]quinoline scaffold, recent studies have demonstrated that boronic acid-containing compounds can act as potent dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK).[16] These kinases are involved in critical cellular processes like RNA splicing and cell migration, respectively, and are attractive anticancer targets. This work provides strong proof-of-concept for using boronic acids to target the kinase domain.[16]

2.2 Protease Inhibition

Given the established role of boronic acids as protease inhibitors, quinazoline-boronic hybrids are logical candidates for targeting proteases involved in cancer progression.

-

Proteasome Inhibition: While peptidyl boronic acids like bortezomib are the standard, non-peptidic scaffolds are being explored to improve properties like oral bioavailability. A quinazoline framework could serve as a novel scaffold to present the boronic acid warhead to the proteasome's active site.[17][18][19]

-

Serine Protease Inhibition (e.g., PSA): Prostate-Specific Antigen (PSA) is a serine protease whose activity is highly localized to prostate cancer sites. Potent and selective boronic acid inhibitors of PSA have been developed.[4] A quinazoline scaffold could be used to enhance the selectivity and cellular uptake of such inhibitors.

Mechanism of Action: A Dual-Binding Hypothesis

The proposed mechanism of action for a quinazoline boronic ester targeting a protein kinase, such as EGFR, involves a two-step process that combines reversible, competitive binding with reversible, covalent bond formation.

-

Initial Reversible Binding: The 4-anilinoquinazoline portion of the molecule first binds non-covalently within the ATP-binding pocket of the kinase. The quinazoline N1 atom typically forms a key hydrogen bond with the "hinge" region of the kinase (e.g., Met793 in EGFR).[12]

-

Covalent Bond Formation: This initial binding event anchors the inhibitor and positions the boronic acid moiety in close proximity to a nucleophilic residue (e.g., Cys797 in EGFR). The boron atom then undergoes a nucleophilic attack from the residue (e.g., the thiol of cysteine or hydroxyl of serine/threonine), forming a reversible tetrahedral covalent adduct.

This dual-binding mechanism is illustrated in the diagram below.

Caption: Dual-binding mechanism of a quinazoline boronic ester kinase inhibitor.

Structure-Activity Relationships (SAR)

The biological activity of quinazoline boronic esters is highly dependent on their specific chemical structure. SAR studies focus on systematically modifying different parts of the molecule to optimize potency and selectivity.

| Molecular Position | Modification | Impact on Activity | Rationale / Example |

| Quinazoline Core (C6, C7) | Addition of small, electron-donating groups (e.g., methoxy) | Generally increases kinase inhibitory activity.[13] | Enhances binding affinity in the ATP pocket by modulating electronic properties and forming additional contacts. |

| Anilino Ring (C4 substituent) | Substitution with small hydrophobic groups (e.g., chloro, bromo) | Often increases potency against EGFR.[10] | Occupies a hydrophobic pocket adjacent to the ATP site, increasing overall binding affinity. |

| Boronic Acid Position | Placement on the anilino ring | Critical for positioning the "warhead" near the target nucleophile. | The specific substitution pattern (ortho, meta, para) dictates the geometry and reach of the boronic acid. |

| Boronic Ester Group | Pinacol ester vs. free boronic acid | Pinacol esters often used as prodrugs; may improve cell permeability and stability.[18] | The ester is hydrolyzed in vivo to release the active free boronic acid. |

Experimental Protocols & Methodologies

Evaluating the biological activity of quinazoline boronic esters requires a combination of synthetic chemistry, biochemical assays, and cell-based studies.

5.1 Synthesis: Palladium-Catalyzed Cross-Coupling

A common method for synthesizing these compounds is the Suzuki-Miyaura cross-coupling reaction. This involves coupling a halogenated quinazoline precursor with a boronic acid pinacol ester.

Protocol: Suzuki Coupling for 4-Anilino-quinazoline Boronic Ester Synthesis

-

Reactant Preparation: Dissolve the 4-anilino-6-iodoquinazoline precursor (1.0 eq) and the desired (phenylboronic acid pinacol ester) (1.2 eq) in a solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Catalyst & Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as K₂CO₃ (3.0 eq), to the reaction mixture.

-

Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Workup & Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the final quinazoline boronic ester.

Sources

- 1. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 3. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties [mdpi.com]

- 17. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. patentalert.com [patentalert.com]

Unlocking the Therapeutic Potential of the Quinazoline Scaffold: A Guide to Key Molecular Targets

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quinazoline Nucleus as a Privileged Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents one of the most significant heterocyclic scaffolds in medicinal chemistry.[1][2] Its structural versatility and ability to form key interactions with a multitude of biological macromolecules have established it as a "privileged scaffold." This has led to the development of numerous therapeutic agents across a wide range of diseases, including cancer, microbial infections, and central nervous system (CNS) disorders.[3][4] Several quinazoline-based drugs have successfully reached the market, particularly in oncology, validating the scaffold's utility in modern drug discovery.[5][6][7]

This guide provides an in-depth exploration of the most prominent and promising therapeutic targets for quinazoline-based compounds. We will delve into the mechanistic rationale for targeting these proteins, present validated experimental workflows for hit identification and validation, and discuss the future landscape of quinazoline-based drug development. The focus is on providing actionable insights and robust methodologies for researchers actively working in this field.

Part 1: The Dominance of Quinazolines in Oncology - Targeting Protein Kinases

Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[8] Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[9][10] The quinazoline scaffold has proven exceptionally effective in generating potent and selective kinase inhibitors, primarily by competing with adenosine triphosphate (ATP) at the enzyme's catalytic site.[3][5]

Epidermal Growth Factor Receptor (EGFR): The Archetypal Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways controlling cell proliferation, survival, and differentiation.[9] Its overactivity, often due to mutations, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[6][9] The 4-anilinoquinazoline core has emerged as the quintessential pharmacophore for EGFR inhibition, leading to multiple generations of approved drugs.[5][11]

-

First-Generation Inhibitors (e.g., Gefitinib, Erlotinib): These compounds are reversible inhibitors that compete with ATP in the kinase domain of both wild-type and certain mutant forms of EGFR.[3][5]

-

Second-Generation Inhibitors (e.g., Afatinib, Dacomitinib): To overcome acquired resistance, these drugs were designed as irreversible inhibitors. They typically feature a reactive group (like a Michael acceptor) that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[3][5]

-

Third-Generation Inhibitors: Developed to specifically target resistance mutations, such as the T790M "gatekeeper" mutation, while sparing wild-type EGFR to reduce toxicity.[2]

The following diagram illustrates the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

Caption: EGFR signaling pathway and inhibition by quinazolines.

Vascular Endothelial Growth Factor Receptor (VEGFR): Targeting Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[12][13] The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase, is the primary mediator of this process.[13] Several quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors, functioning as anti-angiogenic agents.[3][14][15] Often, these are designed as multi-kinase inhibitors, simultaneously targeting other pathways.[16]

Dual and Multi-Target Kinase Inhibitors

Given the complexity and redundancy of cancer signaling networks, targeting a single kinase can lead to the activation of escape pathways and the development of resistance. This has driven the development of quinazoline derivatives designed to inhibit multiple kinases simultaneously.[16]

-

Dual EGFR/VEGFR Inhibition: This approach concurrently blocks tumor cell proliferation and the blood supply that sustains it.[3][17]

-

Dual c-Met/VEGFR-2 Inhibition: Targeting both angiogenesis (VEGFR-2) and cell migration/invasion (c-Met) has shown significant promise.[14]

Part 2: Expanding the Horizon - Non-Kinase and Emerging Targets

While kinases are the most prominent targets, the therapeutic utility of the quinazoline scaffold extends to other crucial cellular machinery.

Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP-1, are central to DNA repair.[11][18] Inhibiting PARP in cancers with existing DNA repair defects (like those with BRCA mutations) leads to synthetic lethality, a state where the combination of two deficiencies results in cell death while either one alone does not. Several 2-substituted-quinazolinone derivatives have been identified as effective PARP inhibitors.[18][19]

Tubulin Polymerization

Microtubules, polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division.[20] Disrupting microtubule dynamics is a well-established anticancer strategy. Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[20]

Targets in Central Nervous System (CNS) Disorders

The multifactorial nature of neurodegenerative conditions like Alzheimer's disease (AD) necessitates multi-target therapeutic strategies.[4] The quinazoline scaffold is being explored for its potential to modulate several key targets in AD pathology, including:[4][21]

-

Cholinesterases (AChE and BChE): Inhibition of these enzymes increases acetylcholine levels, a key neurotransmitter for memory and cognition.

-

β-amyloid (Aβ) Aggregation: Preventing the formation of Aβ plaques is a primary therapeutic goal.

-

Tau Protein Hyperphosphorylation: Inhibiting kinases that phosphorylate tau can prevent the formation of neurofibrillary tangles.

Part 3: Experimental Workflows for Target Identification and Validation

A robust and logical experimental cascade is essential for identifying and validating the therapeutic targets of novel quinazoline compounds. This process typically moves from broad, high-throughput biochemical or cellular screens to specific target engagement and functional validation assays.

Caption: A typical workflow for quinazoline drug discovery.

Protocol: In Vitro Kinase Inhibition Assay (Enzymatic)

This protocol describes a generic, non-radioactive, fluorescence-based assay to determine the IC50 value of a test compound against a specific protein kinase.[8]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is then used in a coupled enzyme reaction to generate a fluorescent signal, which is inversely proportional to the activity of the kinase.

Materials:

-

Purified recombinant kinase enzyme.

-

Specific peptide substrate for the kinase.

-

Test quinazoline compound (dissolved in DMSO).

-

ATP solution.

-

Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

White, opaque 384-well microplates.

-

Plate reader with luminescence detection capabilities.

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control, 100% activity) and a known inhibitor (positive control).

-

Kinase Reaction Setup: Prepare a master mix containing the kinase enzyme and its specific peptide substrate in kinase assay buffer.

-

Initiate Kinase Reaction: Add the ATP solution to the master mix to initiate the reaction, then immediately dispense the complete reaction mix into the wells containing the pre-spotted compounds.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop Reaction & ADP Detection: Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent contains the enzymes and substrates needed to convert ADP to ATP and then generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Antiproliferative/Cytotoxicity Assay

This protocol outlines a method to assess the effect of a quinazoline compound on the viability and proliferation of cancer cell lines.[22][23]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which indicates the number of metabolically active, viable cells.[22]

Materials:

-

Cancer cell lines (e.g., A431 for EGFR, HUVEC for VEGFR).[3]

-

Appropriate cell culture medium and fetal bovine serum (FBS).

-

Test quinazoline compound (dissolved in DMSO).

-

White, clear-bottom 96-well cell culture plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Plate reader with luminescence detection.

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include wells with medium and DMSO only (vehicle control).

-

Incubation: Incubate the plate for 72 hours under standard culture conditions.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.

-

Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

-

Incubation for Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol: Western Blot for Target Phosphorylation

This protocol is used to confirm that the compound inhibits the target kinase within the cell by measuring the phosphorylation status of the kinase and its downstream substrates.[24][25]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein and the total amount of that protein.

Materials:

-

Cell line expressing the target of interest.

-

Test quinazoline compound.

-

Growth factor (e.g., EGF for EGFR-expressing cells).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent HRP substrate (e.g., ECL).

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of the quinazoline compound for 2 hours.

-

Target Activation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce kinase phosphorylation. An unstimulated control should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To check for total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-EGFR) and a loading control (e.g., β-actin or GAPDH).

Data Presentation: Representative Inhibitory Activities

The following table summarizes the inhibitory activities of selected quinazoline derivatives against key kinase targets, as reported in the literature.

| Compound Class | Target(s) | Representative Compound | IC₅₀ Value | Reference(s) |

| 4-Anilinoquinazoline | EGFR (wt) | Compound 16 | 1.12–15.4 nM | [3] |

| 4-Anilinoquinazoline | EGFR (L858R/T790M) | Compound 16 | 4.62 µM | [3] |

| 4-Anilinoquinazoline | VEGFR-2 | Compound 47 | 12 nM | [3] |

| Quinazoline-Indazole | VEGFR-2 | Compound 46 | 5.4 nM | [3] |

| Quinazolinone | VEGFR-2, FGFR-1, BRAF | Compound 16 | 0.29 µM (VEGFR-2) | [2] |

| 2,4-disubstituted quinazoline | VEGFR-2 | Compound 11d | 5.49 µM | [12][26] |

| Benzo[g]quinazoline | VEGFR-2 | Compound 15 | 44.4 nM | [27] |

Conclusion and Future Perspectives

The quinazoline scaffold is undeniably a cornerstone of modern targeted therapy, particularly in oncology. Its success against validated targets like EGFR and VEGFR continues to inspire the design of next-generation inhibitors that can overcome resistance and improve selectivity. The future of quinazoline-based drug discovery is likely to be shaped by several key trends:

-

Expansion into New Therapeutic Areas: While oncology remains dominant, significant opportunities exist in neurodegenerative diseases, inflammation, and infectious diseases.[3][4]

-

Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to develop covalent and allosteric modulators can offer improved selectivity and potency, and address challenging resistance mutations.[5]

-

Polypharmacology by Design: Intentionally designing compounds to modulate multiple specific targets (multi-kinase inhibitors or cross-class inhibitors) will be crucial for treating complex, multifactorial diseases.[16]

-

Application of Novel Discovery Platforms: The use of chemical proteomics, affinity-based target identification, and CRISPR-based genetic screens will accelerate the discovery of entirely new targets for quinazoline-based compounds.[28][29][30]

By integrating advanced synthetic chemistry with robust biological validation workflows, the full therapeutic potential of the versatile quinazoline nucleus can continue to be unlocked, providing novel and effective treatments for a host of human diseases.

References

- Al-Ostath, A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules.

-

Zayed, M. F. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus. Available from: [Link]

-

Toma, V., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. Available from: [Link]

- Singh, J., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Assay and Drug Development Technologies.

-

Haudecoeur, R., et al. (2017). Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). Expert Opinion on Therapeutic Patents. Available from: [Link]

-

Javaid, Z., et al. (2023). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. Available from: [Link]

-

Liu, Y-J., et al. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

-

Liu, Y-J., et al. (2012). Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

-

Hassan, A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available from: [Link]

-

Kumar, A., et al. (2021). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. European Journal of Medicinal Chemistry. Available from: [Link]

-

Hassan, A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available from: [Link]

-

Copeland, R. A. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Perspectives in Science. Available from: [Link]

-

Stepanova, E. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Available from: [Link]

-

Creative Biolabs. (n.d.). Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

-

PharmaLegacy. (n.d.). Kinase/Enzyme Assays. PharmaLegacy. Available from: [Link]

-

BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. BioAssay Systems. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2024). Protein kinase inhibitory activity of quinazolines for cancer therapy. ResearchGate. Available from: [Link]

-

Lomenick, B., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available from: [Link]

-

Emami, S., et al. (2022). Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. European Journal of Medicinal Chemistry. Available from: [Link]

-

Wang, Y., et al. (2017). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Iranian Journal of Basic Medical Sciences. Available from: [Link]

-

Vangveravong, S., et al. (2015). Quinazoline-based tricyclic compounds that regulate programmed cell death, induce neuronal differentiation, and are curative in animal models for excitotoxicity and hereditary brain disease. Cell Death Discovery. Available from: [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Advances. Available from: [Link]

-

Shi, D., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available from: [Link]

-

O'Neill, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. Available from: [Link]

-

Zayed, M. F. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Semantic Scholar. Available from: [Link]

-

Wang, Y., et al. (2017). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Iranian Journal of Basic Medical Sciences. Available from: [Link]

-

Chilin, A., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry. Available from: [Link]

-

Singh, R. S., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available from: [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available from: [Link]

-